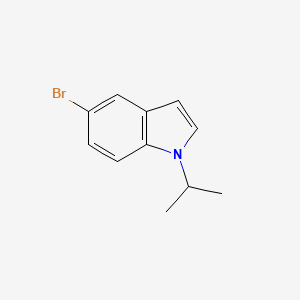

5-Bromo-1-isopropyl-1H-indole

Description

Contextualization within Indole (B1671886) Heterocycle Chemistry

The indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a structural motif of immense significance in the fields of organic and medicinal chemistry. nih.govmdpi.com It is the core of the essential amino acid tryptophan, making it a fundamental building block in numerous biochemical pathways. bohrium.com This widespread presence in nature has made indole and its derivatives a fertile ground for drug discovery, leading to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.comresearchgate.net The unique electronic properties of the indole nucleus allow it to participate in various non-covalent interactions, enabling it to bind to a wide range of biological receptors and enzymes. nih.gov Consequently, chemists continually explore new methods to synthesize and functionalize the indole scaffold to create novel molecules with tailored biological profiles. bohrium.comnih.gov

Significance of Brominated Indoles in Medicinal Chemistry

Halogenation is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. Introducing a bromine atom onto the indole ring, in particular, can profoundly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. beilstein-archives.org Brominated indoles are frequently discovered in marine natural products, especially from organisms like sponges and mollusks, and often exhibit potent biological effects. nih.govmdpi.comfiveable.me

Research has shown that bromination, often occurring at the C-5 or C-6 positions of the indole ring, is associated with increased biological activity. beilstein-archives.org For instance, certain brominated indoles derived from the marine mollusk Dicathais orbita have demonstrated anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes. mdpi.com Furthermore, synthetic derivatives like 5-bromobrassinin have shown a better pharmacological profile compared to their non-brominated parent compound in cancer research. beilstein-archives.org This highlights the strategic importance of the bromine substituent in designing new indole-based therapeutic candidates. fiveable.me

Role of N-Substitution in Modulating Indole Bioactivity

While the indole ring itself is a key pharmacophore, functionalization at the N-1 position of the pyrrole ring is a critical avenue for modulating biological activity. mdpi.comnih.gov The hydrogen atom on the indole nitrogen can be replaced with various substituents, a process known as N-alkylation or N-functionalization. nih.govwiley.com This modification prevents the formation of hydrogen bonds at that position and introduces new steric and electronic features that can fine-tune the molecule's interaction with its biological target.

Overview of Research Trajectories for 5-Bromo-1-isopropyl-1H-indole

Specific published research focusing exclusively on the biological activities of this compound is not extensively documented in the public domain. However, based on its chemical structure, its primary role in contemporary research is likely that of a specialized building block or synthetic intermediate. sigmaaldrich.commatrixscientific.com The compound combines the desirable features of a 5-bromoindole (B119039) with a specific N-substitution, making it a valuable precursor for creating more complex molecules for high-throughput screening in drug discovery programs.

The synthesis of related structures, such as other brominated and N-isopropyl indoles, is well-documented, suggesting that this compound can be readily prepared and used in further chemical transformations. rsc.orglookchem.com Research trajectories for this compound would logically involve its use in multi-step syntheses to produce novel derivatives for evaluation in various therapeutic areas. For example, it could be used in the synthesis of inhibitors for targets like kinases or in the development of new antimicrobial or anticancer agents, consistent with the known activities of other substituted indoles. nih.gov

Below is a table summarizing the key chemical identifiers and predicted properties for this compound.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrN |

| Molecular Weight | 238.12 g/mol |

| CAS Number | 675827-10-8 sigmaaldrich.com |

| InChIKey | NCPAGYRFULVTEU-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 3.4 uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-propan-2-ylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-8(2)13-6-5-9-7-10(12)3-4-11(9)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPAGYRFULVTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404796 | |

| Record name | 5-BROMO-1-ISOPROPYL-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675827-10-8 | |

| Record name | 5-BROMO-1-ISOPROPYL-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-isopropyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1 Isopropyl 1h Indole

Strategies for the Construction of the 5-Bromoindole (B119039) Core

The synthesis of the 5-bromoindole core is a critical step in the preparation of 5-Bromo-1-isopropyl-1H-indole. This process involves the formation of the indole (B1671886) ring system with a bromine atom specifically positioned at the C5-position.

Precursor Synthesis Pathways (e.g., from Indole or Aniline Derivatives)

One prominent pathway to the 5-bromoindole core begins with indole itself. A widely adopted method is the "Indole-Indoline-Indole" synthetic sequence. scribd.com This process involves the reaction of indole with aqueous ethanolic sodium bisulfite to generate sodium indoline-2-sulfonate. scribd.com This intermediate, which behaves like a substituted aniline, is then susceptible to electrophilic substitution at the position para to the ring nitrogen, corresponding to the 5-position of the original indole ring. scribd.com Subsequent treatment with a base regenerates the aromatic indole ring, now substituted at the desired C5-position. scribd.com Through optimization of reaction parameters, the yield of the key intermediate, sodium indoline-2-sulfonate, can exceed 97%. scribd.com

Alternatively, substituted anilines serve as versatile precursors. For instance, 4-bromoaniline (B143363) can be used to construct the 5-bromoindole framework. thieme-connect.com A synthesis route starting from 4-bromoaniline involves iodination, followed by N-alkylation and a subsequent palladium-catalyzed intramolecular cyclization to form the indole ring. thieme-connect.com Another approach utilizes the Fischer indole synthesis, a classic method for indole formation. This involves the reaction of a substituted phenylhydrazine (B124118), such as 4-bromophenylhydrazine, with a ketone like isopropylmethylketone in the presence of an acid catalyst like sulfuric acid. rsc.org

Regioselective Bromination Approaches for Indole Systems

Achieving regioselective bromination at the C5-position of the indole ring is a significant challenge due to the high reactivity of the C3-position towards electrophiles. scribd.com To overcome this, strategies have been developed to direct the bromination to the desired C5-position.

One effective strategy involves the use of a directing group. The "Indole-Indoline-Indole" sequence mentioned earlier is a prime example. scribd.com By converting indole to sodium indoline-2-sulfonate, the electronic properties of the ring are altered, favoring electrophilic attack at the C5-position. scribd.com Further enhancement of this selectivity can be achieved by acylating the nitrogen of the sulfonated intermediate with reagents like acetyl chloride or chloroacetyl chloride. This N-acylation step further deactivates the pyrrole (B145914) ring and directs the incoming electrophile (bromine) to the C5-position.

Another approach to achieve C5-selective bromination involves the in situ generation of an indoline (B122111) intermediate. nih.govresearchgate.net This method utilizes nearly equimolar amounts of Br₃·PyH and HCl in methanol (B129727). nih.govresearchgate.net The reaction is proposed to proceed through a C3-brominated indolenine intermediate, which then undergoes nucleophilic addition of methanol to form an indoline. nih.govresearchgate.net This transient indoline intermediate then directs further bromination to the C5-position. nih.govresearchgate.net This metal-free method has shown excellent selectivity for the C5-bromination of complex indole alkaloids. nih.govresearchgate.net

Direct bromination of indole with reagents like N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF) can also yield the 5-bromo isomer, although often as a mixture with the 3-bromoindole. While this method can achieve a 3:2 ratio of 5-bromo- to 3-bromoindole, the yields are typically below 50%, and chromatographic separation is required, making it less practical for large-scale synthesis.

Alkylation Reactions at the N1-Position for Isopropyl Group Introduction

Once the 5-bromoindole core is synthesized, the next key step is the introduction of the isopropyl group at the N1-position of the indole ring.

Development of N-Alkylation Protocols

Traditional N-alkylation of indoles often involves a two-step protocol: deprotonation of the indole nitrogen with a strong base to form an indole anion, followed by reaction with an alkylating agent. google.comgoogle.com However, more recent and efficient methods have been developed.

One such method involves the use of phase transfer catalysis (PTC). researchgate.net This technique facilitates the alkylation of 5-bromo-isatin, a related indole derivative, and can be applied to the N-alkylation of 5-bromoindole. researchgate.net Another approach utilizes catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with an alkylating agent. google.comgoogle.com This method has been shown to be effective for the N-alkylation of 5-bromoindole under mild conditions. google.comgoogle.com

For the specific introduction of an isopropyl group, 2-iodopropane (B156323) can be employed as the alkylating agent. nih.gov In a general procedure, the indole derivative is reacted with the alkylating agent to yield the N-isopropyl product. nih.gov

Investigation of Reaction Conditions and Efficiency

The efficiency of N-alkylation reactions is highly dependent on the reaction conditions. For instance, in the enantioselective N-alkylation of 5-bromoindole, the reaction temperature was found to significantly impact the selectivity. nih.gov Lowering the reaction temperature from room temperature to 4 °C increased the enantiomeric ratio from 70:30 to 90:10 without a loss in yield. nih.gov

The choice of base and solvent also plays a crucial role. For the N-alkylation of 5-bromoindole using catalytic DABCO, the reaction can be carried out in solvents like dimethylacetamide (DMA). google.comgoogle.com The molar ratio of the base to the indole substrate is also a key parameter to optimize for achieving high yields. google.comgoogle.com For N-benzylation reactions, which are generally slower than N-methylations, higher temperatures and longer reaction times may be necessary. google.com

The use of cesium carbonate (Cs₂CO₃) as a base has been noted to be more effective than potassium carbonate (K₂CO₃) for the N-alkylation of certain indole derivatives, particularly those with lower solubility in organic solvents.

Advanced Synthetic Methodologies for this compound

Advanced synthetic strategies often focus on improving efficiency, regioselectivity, and environmental friendliness. The development of catalytic systems that can directly functionalize the indole core at the desired positions without the need for protecting groups or harsh reagents is an active area of research. researchgate.net While not specifically detailed for this compound, these advanced methods hold promise for future, more streamlined syntheses.

Data Tables

Table 1: Regioselective Bromination of Indole Derivatives

| Method | Reagents | Solvent | Temperature | Outcome | Reference |

| Sulfonation-Acylation-Bromination | 1. NaHSO₃ or KHSO₃2. Acetyl chloride or Chloroacetyl chloride3. Bromine | 1. Alcoholic or polar aprotic2. -3. Water | 1. -2. 60-65°C3. - | High yield of 5-bromoindole | |

| In Situ Indoline Formation | Br₃·PyH, HCl | Methanol | - | C5-selective bromination | nih.govresearchgate.net |

| Direct Bromination | N-bromosuccinimide (NBS) | Dimethylformamide (DMF) | -10°C | 3:2 ratio of 5-bromo- to 3-bromoindole, <50% yield |

Table 2: N-Alkylation of 5-Bromoindole

| Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |

| Not Specified | Dinuclear Zinc-ProPhenol catalyst | - | 4 °C | 90:10 enantiomeric ratio | nih.gov |

| Dibenzyl carbonate (DBC) | DABCO (catalytic) | Dimethylacetamide (DMA) | 95-135°C | N-benzylation | google.comgoogle.com |

| 2-Iodopropane | Not specified | Not specified | Not specified | N-isopropylation | nih.gov |

Catalytic Approaches in Indole Synthesis

Catalytic methods are central to the efficient synthesis of indole derivatives, including this compound. These approaches often aim for high atom economy, selectivity, and yield.

One of the foundational methods for indole synthesis is the Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. rsc.org For N-substituted indoles like this compound, post-cyclization N-alkylation is a common strategy. This can be achieved by reacting the N-H indole with an isopropyl halide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). vulcanchem.com

Palladium-catalyzed cross-coupling reactions are also instrumental in constructing functionalized indoles. beilstein-journals.org For instance, the Suzuki-Miyaura coupling can be used to introduce aryl or other groups onto the indole ring system. rsc.orgrsc.org While often used for derivatization, catalytic coupling can also be part of the core indole synthesis. For example, the Larock indole synthesis is a palladium-catalyzed annulation of an alkyne and an o-haloaniline. beilstein-journals.org

Furthermore, catalytic hydroamination of alkynes presents another pathway to indole synthesis. d-nb.info Although direct synthesis of this compound via this method is not explicitly detailed, the synthesis of related substituted indoles highlights the potential of this catalytic approach.

Green Chemistry Principles in 5-Bromoindole Production

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and the production of 5-bromoindoles is no exception. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One approach to a greener synthesis of 5-bromoindole involves a multi-step process that controls the formation of bromo isomers, leading to a safer final product. wipo.int This method includes the hydrogenation of indole to indoline, followed by acetylation, clean bromination, deacetylation, and finally oxidative dehydrogenation to yield 5-bromoindole. wipo.int This process is reported to have milder reaction conditions and lower environmental pollution compared to traditional bromination with acetic anhydride (B1165640) and bromine. wipo.int

Another green chemistry strategy involves the use of air as a "green" oxidant. For example, in the synthesis of 2-(5-bromoindol-3-yl)benzimidazoles, activated carbon is used to promote the cyclocondensation–oxidation of 5-bromoindole-3-aldehydes with o-phenylenediamines, using atmospheric air as the oxidant. rsc.org This avoids the need for toxic and hazardous oxidizing agents.

The use of water as a solvent is another key principle of green chemistry. The synthesis of 5-bromoindole-2-carboxylic acid can be achieved by the hydrolysis of ethyl 5-bromoindole-2-carboxylate in a mixture of methanol and water with sodium hydroxide, followed by acidification. chemicalbook.com This method represents a greener alternative to syntheses that rely solely on volatile organic solvents.

| Green Chemistry Approach | Description | Advantages | Reference |

| Isomer Control | Multi-step synthesis via indoline to control bromo isomer formation. | Higher product safety, milder conditions, less pollution. | wipo.int |

| Green Oxidant | Use of atmospheric air with an activated carbon promoter. | Avoids toxic oxidizing agents, environmentally friendly. | rsc.org |

| Aqueous Solvent System | Hydrolysis in a methanol/water mixture. | Reduced use of volatile organic compounds. | chemicalbook.com |

Multi-Step Synthesis Strategies for Complex Analogues

The synthesis of complex analogues derived from this compound often requires multi-step reaction sequences. These strategies allow for the precise installation of various functional groups at different positions of the indole ring.

A common starting point is the regioselective bromination of the indole nucleus. The bromination of 1-isopropylindole can be followed by other reactions, such as nitration, to introduce additional functional groups. The synthesis of 1-(5-bromo-1H-indol-3-yl)propan-2-ol, for instance, typically involves the bromination of indole at the 5-position, followed by a Friedel-Crafts alkylation with propanal, and subsequent reduction of the resulting aldehyde. smolecule.com

One-pot, two-step procedures have been developed to improve efficiency. For example, a series of 2-(5-phenylindol-3-yl)benzimidazoles were synthesized by first condensing 5-bromoindole-3-aldehydes with o-phenylenediamines, followed by an in-situ Suzuki coupling reaction with phenylboronic acids. rsc.org This approach avoids the isolation of intermediates, saving time and resources.

The synthesis of more complex heterocyclic systems can also start from 5-bromo-isatin, which can be N-alkylated and then subjected to 1,3-dipolar cycloaddition reactions to build new ring systems. researchgate.net

| Synthetic Strategy | Key Steps | Target Analogue Example | Reference |

| Sequential Functionalization | Bromination followed by nitration. | 3-Bromo-1-isopropyl-6-nitro-1H-indole | |

| Multi-step Synthesis | Bromination, Friedel-Crafts alkylation, reduction. | 1-(5-bromo-1H-indol-3-yl)propan-2-ol | smolecule.com |

| One-Pot, Two-Step Reaction | Cyclocondensation-oxidation followed by Suzuki coupling. | 2-(5-phenylindol-3-yl)benzimidazoles | rsc.org |

| Cycloaddition from Isatin (B1672199) | N-alkylation of 5-bromo-isatin followed by cycloaddition. | New heterocyclic systems fused to the indole core. | researchgate.net |

Chemical Reactivity and Derivatization Studies of this compound

The presence of the bromine atom, the electron-rich indole ring, and the N-isopropyl group makes this compound a versatile platform for a variety of chemical transformations.

Electrophilic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The preferred site for electrophilic attack is generally the C3 position, as the resulting carbocation intermediate can be stabilized by the lone pair of electrons on the nitrogen atom. bhu.ac.in If the C3 position is occupied, substitution may occur at other positions, such as C2 or C6. bhu.ac.in

In the case of this compound, the C3 position is available for electrophilic substitution. Reactions such as formylation (Vilsmeier-Haack reaction), acylation, and nitration can be expected to occur at this position. vulcanchem.comjst.go.jp For example, the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is a common method for introducing an aldehyde group at the C3 position of indoles. vulcanchem.com

The electronic properties of the substituents on the indole ring can influence the regioselectivity of electrophilic substitution. The bromine atom at the C5 position is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, the strong activating effect of the indole nitrogen typically dominates, leading to substitution on the pyrrole ring.

Transformations Involving the Bromine Atom (e.g., Cross-Coupling Reactions)

The bromine atom at the C5 position is a key handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is widely used to couple the 5-bromoindole with boronic acids or their esters, leading to the formation of 5-aryl, 5-heteroaryl, or 5-vinyl indoles. rsc.orgrsc.org For example, the reaction of a 2-(5-bromoindol-3-yl)benzimidazole intermediate with phenylboronic acid in the presence of a palladium catalyst like PdCl₂(dppf) affords the corresponding 5-phenyl derivative. rsc.org

Other important cross-coupling reactions include:

Heck coupling: for the introduction of alkenyl groups. beilstein-journals.org

Sonogashira coupling: for the formation of C-C triple bonds with terminal alkynes.

Buchwald-Hartwig amination: for the synthesis of 5-aminoindoles.

These reactions significantly expand the diversity of accessible indole analogues from a common 5-bromo precursor. researchgate.net

| Cross-Coupling Reaction | Reactant | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Phenylboronic acid | PdCl₂(dppf) | 5-Arylindole | rsc.org |

| Heck | Alkene | Pd(OAc)₂ | 5-Alkenylindole | beilstein-journals.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 5-Alkynylindole | researchgate.net |

| Buchwald-Hartwig | Amine | Pd catalyst with a phosphine (B1218219) ligand | 5-Aminoindole | researchgate.net |

Functionalization of the Isopropyl Moiety

While the indole ring and the bromine atom are the most common sites for derivatization, the N-isopropyl group can also be a target for functionalization, although this is less frequently reported. The reactivity of the isopropyl group itself is generally low. However, indirect methods could be envisioned.

One hypothetical approach could involve the dealkylation of the N-isopropyl group, followed by the introduction of a different N-substituent. However, N-dealkylation of indoles can be challenging.

Another possibility is the functionalization of the isopropyl group via radical reactions, such as photohalogenation, which could introduce a halogen onto the isopropyl chain. This halogenated intermediate could then be subjected to nucleophilic substitution or elimination reactions to introduce further diversity. However, specific literature on the direct functionalization of the N-isopropyl group of this compound is scarce.

More commonly, the N-substituent is varied by starting the synthesis with a different N-alkylated or N-arylated precursor, rather than by modifying the N-isopropyl group post-synthesis. Asymmetric functionalization at the nitrogen atom of the indole core is an area of active research, often employing chiral catalysts to achieve enantioselectivity. wiley.comresearchgate.net

Derivatization and Analog Synthesis of 5 Bromo 1 Isopropyl 1h Indole for Biological Exploration

Design and Synthesis of N-Substituted Indole (B1671886) Derivatives

The nitrogen atom of the indole ring is a common site for substitution to modulate the pharmacological properties of the resulting compounds. While the parent structure is N-isopropylated, further exploration of other N-substituents on the 5-bromoindole (B119039) core is crucial for structure-activity relationship (SAR) studies.

The synthesis of N-alkylated 5-bromoindoles can be achieved through various methods. A common approach involves the reaction of 5-bromoindole with an appropriate alkyl halide in the presence of a base. nih.gov For instance, the reaction of 5-bromoindole with ethyl 4-bromobutyrate using cesium carbonate (Cs2CO3) as a base in a suitable solvent yields the N-alkylated product. nih.gov The choice of base can be critical; the higher solubility of Cs2CO3 in organic solvents compared to potassium carbonate (K2CO3) can improve reaction rates for the N-alkylation of indoles. nih.gov

Another efficient method for N-alkylation utilizes dimethyl carbonate (DMC) or dibenzyl carbonate (DBC) as alkylating agents in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This method provides a safe and environmentally friendly alternative for preparing N-methyl and N-benzyl indoles. For example, heating 5-bromoindole with DMC and a catalytic amount of DABCO can afford the N-methylated product in high yield. google.com

Furthermore, N-alkylation can be performed using various halides. A general procedure involves refluxing the N-H indole, such as (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole, with a desired halide in the presence of anhydrous potassium carbonate in a solvent like 1,4-dioxane. iajps.com This has been used to synthesize a series of N-substituted derivatives for biological evaluation. iajps.com

Table 1: Examples of Synthesized N-Substituted 5-Bromoindole Derivatives

| Starting Material | Reagent | Product | Reference |

| 5-Bromoindole | Ethyl 4-bromobutyrate, Cs2CO3 | 1-(4-Butyric acid ethyl ester)-5-bromo-1H-indole | nih.gov |

| 5-Bromoindole | Dimethyl carbonate, DABCO | 1-Methyl-5-bromo-1H-indole | google.com |

| (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | Ethyl halide | (R)-5-Bromo-1-ethyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | iajps.com |

Exploration of Substitutions at the Indole C3 Position

The C3 position of the indole nucleus is highly nucleophilic and is a primary site for electrophilic substitution, making it a focal point for introducing chemical diversity. uomus.edu.iq

Incorporation of Pyrrolidine-Methyl Substituents

The incorporation of a pyrrolidine-methyl group at the C3 position of the 5-bromo-1-isopropyl-1H-indole scaffold is a significant strategy in medicinal chemistry. One synthetic route to achieve this involves a multi-step process starting from 4-bromoaniline (B143363). iajps.com A key step in such syntheses is often a Fischer indole cyclization. iajps.com

For the synthesis of (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, a common starting material is 5-bromoindole. This can undergo a Friedel-Crafts reaction with (R)-N-[(phenylmethoxy)carbonyl]-2-pyrrolidinecarbonyl chloride in the presence of a Lewis acid like aluminum trichloride. chemicalbook.com The resulting ketone is then reduced to afford the desired C3-substituted indole. chemicalbook.com Subsequent N-methylation of the pyrrolidine (B122466) nitrogen completes the synthesis. chemicalbook.com

Attachment of Azolylmethyl and Azolylbenzyl Groups

The attachment of azole rings, such as triazoles, to the indole C3 position can lead to compounds with interesting biological profiles. The synthesis of these derivatives often starts from 5-bromoisatin (B120047), which can be converted into various Schiff bases. researchgate.netresearchgate.net For example, reacting 5-bromoisatin with p-phenylenediamine (B122844) can yield an intermediate that, after diazotization and reaction with sodium azide (B81097), produces an azido (B1232118) derivative. researchgate.netresearchgate.net This azide can then undergo a 1,3-dipolar cycloaddition reaction with acetylacetone (B45752) or ethyl acetoacetate (B1235776) to form the corresponding 1,2,3-triazole derivatives linked to the indole core. researchgate.netresearchgate.net

Synthesis of Indole-2-carboxylic Acid Derivatives

Indole-2-carboxylic acids are valuable intermediates for the synthesis of more complex molecules. nih.gov The synthesis of this compound-2-carboxylic acid and its derivatives can be approached in several ways. One common method involves the protection of the indole nitrogen, followed by lithiation at the C2 position and subsequent quenching with carbon dioxide to introduce the carboxylic acid group.

Starting from 5-bromo-1H-indole-2-carboxylic acid, various derivatives can be synthesized. nih.govmedchemexpress.comresearchgate.net For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol, such as ethanol (B145695) or isopropanol, in the presence of a catalytic amount of acid. nih.gov Further modifications can be made, for example, by introducing substituents at the C3 position. This can be accomplished via a Vilsmeier-Haack reaction (using POCl3 and DMF) to introduce a formyl group, which can then be reduced to a hydroxymethyl group. nih.gov This hydroxyl group can be further alkylated to introduce a variety of side chains. nih.govrsc.org

Table 2: Synthesis of 5-Bromoindole-2-carboxylic Acid Derivatives

| Starting Material | Reagents | Product | Reference |

| 6-bromo-1H-indole-2-carboxylic acid | Ethanol, H2SO4 | Ethyl 6-bromo-1H-indole-2-carboxylate | nih.gov |

| Ethyl 6-bromo-1H-indole-2-carboxylate | POCl3, DMF | Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate | nih.gov |

| Isopropyl 6-bromo-3-formyl-1H-indole-2-carboxylate | Aluminum isopropoxide | Isopropyl 6-bromo-3-(hydroxymethyl)-1H-indole-2-carboxylate | nih.gov |

Development of Fused Heterocyclic Systems Derived from 5-Bromoisatin

5-Bromoisatin is a versatile precursor for the synthesis of not only substituted indoles but also more complex, fused heterocyclic systems. researchgate.netsmolecule.com Its reactive carbonyl group at the C3 position and the adjacent nitrogen atom allow for a variety of cyclization reactions. smolecule.com

One approach involves the reaction of 5-bromoisatin with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can then be cyclized to yield triazino[5,6-b]indole derivatives. smolecule.com Additionally, 5-bromoisatin can react with various reagents to form Schiff bases, which serve as intermediates for synthesizing a range of heterocyclic rings like diazines, oxazoles, and thiazoles. researchgate.netgrafiati.com For example, reaction with ethyl glycinate (B8599266) gives a Schiff base that can be treated with hydrazine (B178648) hydrate (B1144303) and then various anhydrides to produce diazine derivatives. researchgate.netgrafiati.com

Furthermore, 5-bromoisatin is a key starting material for the synthesis of spirooxindoles. thieme-connect.com Multi-component reactions involving 5-bromoisatin, an active methylene (B1212753) compound like malononitrile, and a 1,3-dicarbonyl compound can efficiently produce spirooxindole derivatives in good yields. thieme-connect.com

Chiral Synthesis and Resolution of this compound Analogs

The development of enantiomerically pure indole derivatives is crucial, as different enantiomers of a chiral drug can have distinct pharmacological activities. nih.govacs.org Asymmetric synthesis and chiral resolution are the two main strategies to obtain single enantiomers.

Asymmetric Friedel-Crafts reactions are a powerful tool for the enantioselective functionalization of indoles at the C3 position. nih.govacs.orgresearchgate.net This can be achieved using chiral catalysts, which can be either metal complexes or organocatalysts, to control the stereochemical outcome of the reaction between the indole and an electrophile. nih.govacs.orgresearchgate.net

For the synthesis of chiral analogs of this compound, a key intermediate could be a C3-substituted derivative with a stereocenter in the side chain, such as (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole. iajps.com The synthesis of such compounds often involves the use of chiral starting materials or chiral catalysts. chemicalbook.com

Chiral resolution via chromatography on a chiral stationary phase is another common method to separate enantiomers. This technique has been applied to separate the enantiomers of brominated indole derivatives, ensuring the isolation of the desired stereoisomer for biological testing.

Synthesis of this compound Phytoalexin Analogs

The synthesis of phytoalexin analogs derived from this compound is a significant area of research, aimed at exploring novel compounds with potential biological activities. Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. The indole structure is a common core in many natural phytoalexins, and the introduction of a bromine atom at the C-5 position of the indole nucleus has been investigated for its effect on the biological properties of these molecules. beilstein-archives.org

Research has shown that the presence of bromine at the C-5 position of the indole or indoline (B122111) skeleton can lead to a partial increase in anticancer activity, particularly against leukemia cell lines. muni.cz This has prompted the synthesis of various 5-bromoindole phytoalexin analogs to evaluate their therapeutic potential. beilstein-archives.org

A common strategy for the synthesis of these analogs involves the derivatization of a 5-bromoindole precursor. For instance, amino analogues of 5-bromobrassinin have been used as substrates for oxidative spirocyclization reactions. researchgate.net The synthesis often starts from an appropriate oxime, which is then reduced to a labile amine. This amine can then be reacted with isothiocyanates to form thioureas, which are key intermediates in the preparation of various phytoalexin analogs. beilstein-archives.org

One study detailed the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins (Type A-E) using a straightforward synthetic approach. researchgate.net The antiproliferative activity of these novel compounds was screened in vitro against several human cancer cell lines. beilstein-archives.orgresearchgate.net The results indicated that the activity of some of these analogs was comparable to or even better than the established anticancer drug cisplatin, while exhibiting lower toxicity on normal cells. beilstein-archives.orgresearchgate.net However, it was also noted that the 5-bromosubstituted analogs generally exhibited lower or similar activities compared to their non-brominated counterparts. beilstein-archives.orgresearchgate.net

The synthesis of 5-brominated spirobrassinol methyl ethers has been achieved through electrophilic substitution of the indoline aromatic core at the C-5 position using various brominating agents. muni.cz These compounds were also prepared from 5-bromoindole, following an established synthetic sequence. muni.cz The structures of these newly synthesized products are typically confirmed using advanced spectroscopic techniques, including 1H and 13C NMR. muni.cz

The table below summarizes the synthesis of some 5-bromo-1H-indole phytoalexin analogs, highlighting the starting materials, key reaction steps, and the resulting product types.

| Starting Material | Key Reaction Steps | Resulting Analog Type |

| Oxime 7 | 1. Reduction to amine 8 with NaBH3CN and TiCl3. 2. Reaction with isothiocyanate. | Thioureas 9-11 (Type A) |

| Oxime 12 | 1. Reduction to amine 13 with NaBH4 and NiCl2·6H2O. | Thioureas 14-17 |

| Aminoanalogues of 5-bromobrassinin 9-11 | Oxidative spirocyclization. | Spiroindoline Phytoalexins |

| Indoline | Electrophilic bromination at C-5. | 5-brominated spirobrassinol methyl ethers |

| 5-bromoindole | Multi-step synthesis. | 5-brominated spirobrassinol methyl ethers |

Table based on data from multiple research articles. beilstein-archives.orgmuni.czresearchgate.net

Structure Activity Relationship Sar and Molecular Design Principles for 5 Bromo 1 Isopropyl 1h Indole Scaffolds

Influence of the Bromine Atom at the C5-Position on Biological Activity

The presence of a bromine atom at the C5-position of the indole (B1671886) nucleus is a common and impactful modification in medicinal chemistry, often leading to an enhancement of biological activity. beilstein-archives.org Halogenation, particularly bromination, at the C5 or C6 positions of the indole ring is a frequently observed feature in many natural products with significant biological effects. beilstein-archives.org This substitution can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets.

Research on various indole derivatives has demonstrated that the introduction of a bromine atom at C5 can lead to increased potency. For instance, in a series of spiroindoline phytoalexins, the C5-bromo substitution resulted in a partial increase in antiproliferative activities against leukemic cells compared to their non-brominated counterparts. beilstein-archives.org Similarly, 5-bromobrassinin, a compound with a C5-bromo indole moiety, has shown efficacy in suppressing tumor growth. beilstein-archives.org The electron-withdrawing nature of the bromine atom can enhance the reactivity of the indole scaffold in important chemical reactions like cross-coupling, which is valuable for the synthesis of more complex derivatives.

Significance of the N1-Isopropyl Group in Ligand-Receptor Interactions

The N1-isopropyl group on the indole ring plays a crucial role in defining the ligand's interaction with its biological receptor. This substituent can influence the molecule's conformation, steric profile, and binding affinity. The size and shape of the N1-substituent are often critical for optimal fitting into the binding pocket of a target protein.

Impact of Substitutions at Other Indole Nucleus Positions

Modifications at other positions of the indole nucleus, beyond C5 and N1, also have a profound impact on the biological activity of 5-Bromo-1-isopropyl-1H-indole analogs. The indole scaffold is a versatile pharmacophore, and substitutions at various positions can fine-tune its pharmacological profile. sci-hub.semdpi.com

Role of Chirality in Biological Modulation and Target Specificity

Chirality, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on biological activity and target specificity. For derivatives of this compound that possess a stereocenter, the individual enantiomers can exhibit markedly different pharmacological profiles. This is because biological receptors are themselves chiral, and they can interact differently with the different enantiomers of a chiral ligand.

A compelling example of this is seen in the development of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, where a greater than 100-fold difference in biological activity was observed between the pure enantiomers. nih.gov This highlights the importance of considering chirality in drug design. The synthesis and evaluation of enantiomerically pure compounds are often necessary to identify the more active and selective isomer, which can lead to improved therapeutic outcomes with potentially fewer side effects. nih.govfrontiersin.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds and for understanding the key structural features that govern potency.

For indole-based scaffolds, QSAR models have been successfully developed to guide the design of new inhibitors for various targets. nih.gov These models typically use a set of molecular descriptors that quantify different physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. For example, a 3D-QSAR model developed for indole and isatin (B1672199) derivatives as antiamyloidogenic agents helped to identify the physicochemical features correlated with their potency. mdpi.com The development of robust QSAR models for this compound analogs could significantly accelerate the identification of new lead compounds with improved biological activity.

Pharmacophore Identification and Optimization Strategies

Pharmacophore modeling is a crucial strategy in drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. Once a pharmacophore is identified, it can be used to design new molecules that fit the model and are likely to be active.

Biological Activities and Pharmacological Investigations of 5 Bromo 1 Isopropyl 1h Indole Derivatives

Antimicrobial Efficacy Studies

Derivatives of 5-Bromo-1-isopropyl-1H-indole have been the subject of research to determine their effectiveness against a variety of microbial pathogens. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of antibiotic resistance.

Antibacterial Spectrum and Potency

The antibacterial potential of indole (B1671886) derivatives has been widely recognized. derpharmachemica.com Research into derivatives of this compound has revealed activity against both Gram-positive and Gram-negative bacteria. For instance, certain indole-based chalcone (B49325) derivatives have demonstrated inhibitory effects against Staphylococcus aureus and Klebsiella pneumoniae. derpharmachemica.com Similarly, studies on indolylbenzo[d]imidazoles, which can be structurally related to 5-bromo-indole derivatives, have shown high activity against Staphylococcus aureus and its methicillin-resistant strain (MRSA). mdpi.com Specifically, compounds like 5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole have exhibited minimum inhibitory concentrations (MIC) of less than 1 µg/mL against staphylococci. mdpi.com

New indole derivatives incorporating triazole, thiadiazole, and carbothioamide moieties have also been synthesized and tested, showing significant antibacterial activity against S. aureus, MRSA, Escherichia coli, and Bacillus subtilis, with MIC values ranging from 3.125 to 50 µg/mL. turkjps.org

| Compound Type | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| Indole-based chalcones | Staphylococcus aureus | Inhibitory effects noted | derpharmachemica.com |

| Indole-based chalcones | Klebsiella pneumoniae | Inhibitory effects noted | derpharmachemica.com |

| 5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole | Staphylococci | <1 µg/mL | mdpi.com |

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 µg/mL | turkjps.org |

| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 µg/mL | turkjps.org |

Antifungal Activity and Mechanisms

In addition to antibacterial properties, indole derivatives have been investigated for their efficacy against fungal pathogens. The development of new antifungal agents is critical, particularly with the rise of resistance to existing drugs like fluconazole, especially in species such as Candida krusei. turkjps.org

Derivatives of 5-bromo-indole have shown promise in this area. For example, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole demonstrated a low MIC of 3.9 µg/mL against Candida albicans. mdpi.com Furthermore, a series of (5-bromo-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)amino acid esters exhibited significant antifungal activity. researchgate.net Novel indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have also shown a good level of antifungal activity, particularly against C. albicans and C. krusei. turkjps.org

| Compound Type | Fungal Strain | MIC | Source |

|---|---|---|---|

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 µg/mL | mdpi.com |

| (5-bromo-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)amino acid esters | Various fungi | Significant activity reported | researchgate.net |

| Indole-triazole/thiadiazole derivatives | Candida albicans, Candida krusei | Good activity level reported | turkjps.org |

Inhibition of Biofilm Formation by Pathogens

Bacterial biofilms present a significant challenge in clinical settings as they are associated with chronic infections and increased resistance to antibiotics. nih.gov The ability of bacteria within a biofilm to be up to 1000 times more resistant to antibiotics makes the inhibition of biofilm formation an attractive therapeutic strategy. nih.gov

Indole and its derivatives have been shown to interfere with quorum sensing (QS) systems, which are crucial for biofilm formation in many pathogenic bacteria. researchgate.net Studies have demonstrated that certain indole derivatives can suppress biofilm formation and the production of virulence factors in pathogens like Serratia marcescens. researchgate.net Research on indolylbenzo[d]imidazoles, including bromo-substituted derivatives, has revealed excellent antibiofilm activity, both by inhibiting the formation of biofilms and by killing cells within mature biofilms. mdpi.com While direct studies on this compound are limited in this specific area, related C-glycosidic LecB inhibitors with sulfonamide moieties have shown potent inhibition of Pseudomonas aeruginosa biofilm formation. acs.org

Antiproliferative and Cytotoxic Potential in Cancer Research

The indole scaffold is a key component of many natural and synthetic compounds with anticancer properties. rsc.org Derivatives of this compound have been explored for their potential to inhibit the growth of cancer cells and to understand their mechanisms of action at a cellular level.

Efficacy Against Human Cancer Cell Lines

A number of studies have highlighted the antiproliferative activity of bromo-substituted indole derivatives against various human cancer cell lines. For instance, marine-inspired bis-indole derivatives with a 5-bromo substitution have shown potent activity against breast cancer cell lines. nih.gov Compound 9h, a bis-indole derivative, was found to be 7.7 times more potent than its unsubstituted counterpart against the MDA-MB-231 cell line. nih.gov

Furthermore, indole-based chalcones have demonstrated promising anticancer activity against a range of cancer cell lines. tandfonline.com Hybrid molecules combining an α-bromoacryloyl moiety with an indole-inspired chalcone scaffold displayed high antiproliferative activity against several leukemia cell lines, with IC₅₀ values in the nanomolar range. tandfonline.com

| Compound | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Bis-indole derivative (9g) | MDA-MB-231 (Breast Cancer) | 2.85 µM | nih.gov |

| Bis-indole derivative (9h) | MDA-MB-231 (Breast Cancer) | 2.29 µM | nih.gov |

| α-bromoacryloylamido indolyl pyridinyl propenones (3a-h, 4a-d) | U-937, MOLT-3, K-562, NALM-6 (Leukemia) | Nanomolar range | tandfonline.com |

Investigations into Cellular Pathway Modulation

Understanding the mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Research has shown that indole derivatives can modulate various cellular pathways to induce cancer cell death. For example, some indole derivatives are thought to inhibit tumor growth by modulating cellular pathways.

In the context of bromo-indole derivatives, studies on α-bromoacryloylamido indolyl pyridinyl propenones have shown that these compounds can induce apoptosis (programmed cell death) in leukemia cells. tandfonline.com This process was associated with a decrease in the mitochondrial membrane potential and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. tandfonline.com Other research has indicated that certain indole derivatives may activate glucokinase, an enzyme involved in glucose metabolism, which could influence the proliferation of cancer cells.

Induction of Cell Cycle Arrest and Apoptosis

Derivatives of this compound have been investigated for their potential as anticancer agents, with a key mechanism of action being the induction of cell cycle arrest and apoptosis. Studies on related brominated indole structures have shown significant antiproliferative activity against various cancer cell lines.

Research on bis-indole derivatives has demonstrated that certain compounds can halt the cell cycle at specific phases. For instance, some derivatives were found to arrest the cell cycle in the G0/G1 or G2/M phase. nih.gov The exposure of MCF-7 breast cancer cells to specific bis-indole compounds led to a significant increase in the proportion of cells in the G2/M and sub-G1 phases, indicating cell cycle arrest and apoptosis. nih.gov This pro-apoptotic effect is often supported by an increase in the Bax/Bcl-2 ratio and elevated levels of caspase-3 and p53. nih.gov

One study highlighted that the bromination of the oxindole (B195798) ring in certain derivatives enhanced their antiproliferative activity against the MDA-MB-231 breast cancer cell line. nih.gov For example, a 5-bromo substituted analog proved to be 7.7 times more potent than its non-brominated counterpart. nih.gov Other research has also suggested that indole derivatives can induce apoptosis in cancer cells by activating specific cellular pathways.

| Compound Derivative | Cancer Cell Line | Effect | Key Findings |

| Bis-indole derivative (9h) | MDA-MB-231 (Breast) | Antiproliferative | 7.7-fold more potent than its unsubstituted counterpart. nih.gov |

| Bis-indole derivative (7e, 9a) | MCF-7 (Breast) | Cell Cycle Arrest | Arrested cell cycle in G2/M phase and increased cells in Sub-G1 phase. nih.gov |

| General Indole Derivatives | Various Cancer Cells | Apoptosis Induction | Can activate specific pathways leading to cancer cell apoptosis. |

Anti-inflammatory Effects and Immunomodulatory Activity

Indole derivatives have been recognized for their anti-inflammatory and immunomodulatory properties. rsc.orgnih.gov These compounds can influence the immune response by modulating the production and activity of inflammatory mediators.

Studies on hybrid molecules containing both indole and imidazolidine (B613845) nuclei have demonstrated significant anti-inflammatory activity. For example, the compound 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one showed a reduction in leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in models of inflammation. nih.gov This suggests that the anti-inflammatory action of these derivatives is likely mediated through the modulation of the immune system. nih.gov

Furthermore, research into dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways, has identified promising indoline-based compounds. acs.org While not all are directly 5-bromo-1-isopropyl derivatives, the indole scaffold is central to their activity. These compounds have shown remarkable anti-inflammatory efficacy in in vivo models, paving the way for the development of novel anti-inflammatory agents based on this structure. acs.org The broad anti-inflammatory potential of indole derivatives is also supported by reviews highlighting their interaction with various targets, including cyclooxygenase (COX) enzymes. nih.gov

Analgesic Properties and Pain Pathway Modulation

The modulation of pain pathways is another significant area of investigation for indole derivatives. Research has pointed to their potential as analgesic agents, acting on various receptors involved in pain perception.

Cannabinoid receptors, particularly the CB1 receptor, have been identified as a target for indole-based compounds with analgesic effects. google.com Aminoalkylindoles, a class of potent CB1 receptor agonists, have demonstrated efficacy comparable to morphine in animal models of acute, inflammatory, and neuropathic pain. google.com While the specific 5-bromo-1-isopropyl substitution pattern is not always the focus, the general structure of an N-alkylated indole is a key feature.

More recent research has explored the role of the α1 glycine (B1666218) receptor (α1 GlyR) in nociceptive pathways, identifying it as an attractive target for new analgesic drugs. liverpool.ac.uk A series of bi-phenyl compounds targeting the α1 GlyR have shown potent activity, and while they suffered from poor physicochemical properties, this highlights a novel mechanism through which indole-related structures could exert analgesic effects. liverpool.ac.uk The development of new drugs for chronic pain is of high interest due to the side effects and limited efficacy of current treatments. nih.gov

Antiviral Research Applications

A significant body of research has focused on indole derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov The indole-2-carboxylic acid scaffold, in particular, has been identified as a promising starting point for the development of potent integrase strand transfer inhibitors (INSTIs). nih.govresearchgate.net

Structural optimization studies have shown that substitutions on the indole core can significantly enhance inhibitory activity. The introduction of a halogenated benzene (B151609) ring at the C6 position of the indole has been shown to increase the inhibitory effect against HIV-1 integrase. nih.gov Specifically, derivatives of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid have demonstrated inhibitory concentrations in the submicromolar range. The mechanism involves the indole core and the carboxyl group chelating with the two Mg²⁺ ions within the active site of the integrase. nih.gov

Some trifluoromethyl indole derivatives have also shown potent activity against wild-type HIV-1 and drug-resistant strains. rsc.org Structure-activity relationship studies indicated that a bromine substituent at the C5 position was more favorable for activity than chlorine. rsc.org

| Compound Class | Target | Key Finding |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | The C6-halogenated benzene and a C3 long branch on the indole core increased inhibitory activity. nih.gov |

| Trifluoromethyl indole derivatives | HIV-1 Reverse Transcriptase | A bromine at the C5 position was more potent than chlorine against wild-type HIV-1. rsc.org |

Indole derivatives have also emerged as a new class of inhibitors of Hepatitis C Virus (HCV) replication. nih.gov A target-free chemical genetic strategy led to the discovery of a series of indole compounds with anti-HCV activity. nih.gov

Through structure-activity relationship studies, a potent inhibitor with an EC50 of 1.1 µmol/l was identified. The mechanism of action for these derivatives was found to be novel, involving the induction of pro-inflammatory and antiviral cytokines, including CXCL-8, IL-1α, and TNF-α. nih.gov Another study identified N-protected indole scaffold (NINS) derivatives as novel anti-HCV inhibitors that interfere with the early step of the HCV life cycle, specifically viral entry. nih.gov The R-enantiomer of one derivative, (R)-10m, showed potent anti-HCV activity with an EC50 of 0.72 µM. nih.gov

Furthermore, research on indole–flutimide heterocyclic derivatives has demonstrated dual activity against influenza and HCV. rsc.org A chloro-derivative showed potent anti-HCV activity with remarkable selectivity. rsc.org Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives have also been noted for their antiviral effects. fabad.org.tr

| Compound Derivative | Mechanism of Action | Potency (EC50) |

| Indole derivative (12e) | Induction of pro-inflammatory cytokines | 1.1 µmol/l nih.gov |

| (R)-10m (NINS derivative) | Interference with viral entry | 0.72 µM nih.gov |

| Chloro-derivative (24) | Not specified | Potent activity with high selectivity rsc.org |

Inhibition of HIV-1 Integrase

Enzyme Inhibition and Modulatory Activities

Beyond their antiviral and anticancer applications, derivatives of this compound have been shown to inhibit or modulate the activity of various other enzymes.

In the context of cancer research, certain bis-indole derivatives were examined for their ability to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. nih.govtandfonline.com While some compounds showed a degree of inhibition, they were not found to be significantly potent CDK2 inhibitors. nih.gov

Other research has focused on aromatase, an enzyme involved in estrogen biosynthesis and a target for breast cancer therapy. A series of 3-(azolylmethyl)-1H-indoles and 3-(α-azolylbenzyl)-1H-indoles, including 5-bromo substituted derivatives, were synthesized and evaluated as selective aromatase inhibitors. tandfonline.com

In the field of anti-inflammatory research, as mentioned previously, indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.org

Furthermore, indole-based inhibitors have been developed for bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme that contributes to antibiotic resistance in pathogenic bacteria. nih.gov The suppression of bCSE activity can enhance the sensitivity of bacteria to conventional antibiotics. nih.gov

Cyclooxygenase (COX) Isoenzyme Inhibition

Derivatives of the indole core structure have been investigated for their ability to inhibit cyclooxygenase (COX) isoenzymes, which are key enzymes in the inflammatory pathway. The two main isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is typically induced during inflammation. researchgate.net

Research into indole-based chalcone derivatives has identified compounds with inhibitory activity against both COX-1 and COX-2. nih.gov For instance, the compound 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one , a derivative closely related to the core structure, has been shown to be a non-selective COX inhibitor. researchgate.net In vitro assays demonstrated its activity against both isoforms, as detailed in the table below. researchgate.net

Table 1: COX Inhibition by a 5-Bromoindole (B119039) Derivative

| Compound | COX-1 IC₅₀ (µg/mL) | COX-2 IC₅₀ (µg/mL) |

|---|---|---|

| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | 8.1 ± 0.2 | 9.5 ± 0.8 |

Data from in vitro enzyme immunoassay. researchgate.net

Other studies on different indole-containing scaffolds have highlighted the potential for developing selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects. nih.govacs.orgscispace.com For example, certain 1,5-diarylpyrazole derivatives have demonstrated significant COX-2 inhibition with high selectivity. nih.gov The exploration of various substitutions on the indole ring continues to be a strategy for identifying more potent and selective COX inhibitors. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Modulation

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. acs.org Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are involved in acetylcholine hydrolysis. acs.orgmdpi.com Derivatives of 5-bromoindole have been evaluated for their potential to inhibit these enzymes.

A study on benzothiazolone derivatives that included a 5-bromo indole moiety (compound M9) found that it inhibited both enzymes but was more effective against BChE. nih.gov In contrast, a series of N-alkyl indoles, which are structurally relevant due to the N-alkylation, showed moderate inhibition of AChE but a loss of activity against BChE, suggesting the 3-oxo group found in related isatins may be important for BChE inhibition. acs.org

Furthermore, spirooxindole analogues incorporating a 5-bromoindole scaffold have been synthesized and tested for AChE inhibitory activity. Several of these complex molecules displayed moderate to strong inhibition. nih.govmdpi.com

Table 2: Cholinesterase Inhibition by 5-Bromoindole Derivatives

| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity (AChE/BChE) |

|---|---|---|---|

| Benzothiazolone derivative with 5-bromo indole (M9) | BChE | - | - |

| Spirooxindole analogue (8i) | AChE | 24.1 | - |

| Spirooxindole analogue (8y) | AChE | 27.8 | - |

| N-Dodecyl indole (5g) | AChE | 35.0 | >2.86 |

IC₅₀ values are reported from various independent studies. nih.govacs.orgnih.gov

Bacterial Cystathionine γ-Lyase (bCSE) Inhibition

Bacterial cystathionine γ-lyase (bCSE) is a key enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov H₂S helps protect bacteria from oxidative stress, and inhibiting its production can make bacteria more susceptible to antibiotics. nih.govnih.gov Consequently, bCSE has emerged as a promising target for developing antibiotic potentiators. nih.gov

Research has identified selective inhibitors of bCSE based on a 6-bromoindole (B116670) core, which is structurally very similar to the 5-bromoindole scaffold. Two notable inhibitors, NL1 and NL2, have been synthesized and shown to be effective. nih.gov

(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)

5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2)

These compounds were developed through extensive screening and are based on the 6-bromoindole as the primary building block. nih.govnih.gov The development of these inhibitors is significant for further biological screening and for creating derivatives that could enhance the efficacy of existing antibiotics. nih.gov More recent work has expanded on these findings, developing additional 6-bromoindole and 6-bromoindazole derivatives as potential bCSE inhibitors. nih.gov

Pks13 Inhibition Against Mycobacterium tuberculosis

The fight against tuberculosis requires new drugs that act on novel targets. Polyketide synthase 13 (Pks13) is an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb) as it catalyzes the final step in the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. nih.gov

Structure-guided drug design has led to the development of N-phenyl and N-aryl indole derivatives as potent inhibitors of Pks13. acs.org Within a series of N-phenylindole derivatives, a compound with an N-isopropyl group was synthesized and evaluated for its antitubercular activity, showing a promising Minimum Inhibitory Concentration (MIC). Another study identified compound 44 , an N-aryl indole derivative, as a highly potent agent against the Mtb H37Rv strain. acs.org

Table 3: Activity of Indole Derivatives Against M. tuberculosis H37Rv

| Compound | Target | MIC (µM) |

|---|---|---|

| Ethyl 5-hydroxy-2-(4-hydroxyphenyl)-1-isopropyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate | Pks13 | 1.56 |

| Compound 44 (N-aryl indole derivative) | Pks13 | 0.07 |

MIC values are reported as the average of three individual measurements. acs.org

These results highlight the potential of N-substituted indole derivatives, including those with an isopropyl group, as a promising class of antitubercular agents targeting the essential Pks13 enzyme. acs.org

Other Enzyme Targets (e.g., α-Amylase, Monooxime)

The versatility of the indole scaffold is further demonstrated by its derivatives' activity against other enzyme targets.

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes. scispace.com Indole derivatives have been investigated as potential α-amylase inhibitors. For example, 3,3-Di(1H-indole-3-yl)-5-bromoindolin-2-one , a complex indole derivative, has shown inhibitory activity against α-amylase. mdpi.com While this compound showed high inhibition, it was less effective against α-amylase compared to α-glucosidase, another enzyme involved in carbohydrate metabolism. mdpi.com

Monooxime Derivatives and Kinase Inhibition

Oxime derivatives of indole compounds have also been explored for their enzymatic activity. A notable example is 6-bromoindirubin-3'-oxime (6BIO) , which is a selective inhibitor of glycogen (B147801) synthase kinase-3α/β (GSK-3-α/β). ebi.ac.uk The indirubin (B1684374) core is a bis-indole alkaloid, and the introduction of a bromine atom and an oxime group has been shown to be critical for its activity and selectivity as a kinase inhibitor. ebi.ac.uknih.gov This demonstrates that bromo-indole containing oximes can act as potent inhibitors of specific protein kinases. nih.gov

Receptor Agonism and Antagonism Studies

Serotonin (B10506) (5-HT) Receptor Interactions (e.g., 5-HT1B/1D)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major family of drug targets, particularly for neurological and psychiatric disorders. The 5-HT1B and 5-HT1D receptor subtypes are implicated in the pathophysiology of migraine headaches. nih.gov Agonists of these receptors, such as the triptan class of drugs, are effective treatments for migraine. nih.gov

Indole derivatives are central to the structure of many serotonin receptor ligands. Specifically, compounds structurally related to (S)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole are of interest because of their connection to the potent 5-HT1B/1D receptor agonist eletriptan, which is used for treating migraines. nih.gov The development of tryptamine (B22526) derivatives containing different heterocyclic rings, including those with a bromo-indole core, has been a key strategy in the search for potent and selective 5-HT1D receptor agonists. These agonists are believed to work by causing vasoconstriction of painfully dilated cerebral blood vessels and inhibiting the release of vasoactive neuropeptides. nih.gov The high affinity of these indole-based compounds for 5-HT1B/1D receptors is crucial for their therapeutic effect. nih.gov

Melatonin (B1676174) Receptor (MT1 and MT2) Ligand Binding

Investigations into the direct binding affinity of this compound and its close derivatives for the melatonin receptors, MT1 and MT2, have not been reported in the reviewed scientific literature. While the indole scaffold is a core component of melatonin and its analogues, specific structure-activity relationship (SAR) studies for 5-bromo and 1-isopropyl substituted indoles in relation to these receptors are not available. nih.govnih.gov General research on melatonin receptor ligands indicates that substitutions on the indole ring can significantly influence binding affinity. wikipedia.orgmdpi.com For instance, the 5-methoxy group is crucial for the activity of melatonin, and its replacement with halogens like bromine has been shown to decrease binding affinity in some contexts. wikipedia.org However, without specific studies on this compound, its potential as a melatonin receptor ligand remains uncharacterized.

5-HT6 Receptor Antagonism

Research into novel 5-hydroxytryptamine6 receptor (5-HT6R) antagonists has explored a range of indole-based derivatives. One such study reported the synthesis and in-vitro evaluation of N-arylsulfonyl-3-(2-N,N-dimethylaminoethylthio) indoles. Within this series, a derivative of 5-bromo-1H-indole was synthesized and tested for its affinity for the human 5-HT6 receptor.

Specifically, the compound 1-(4-Isopropylbenzenesulfonyl)-3-dimethylaminoethylthio-5-bromo-1H-indole was evaluated. This compound incorporates the 5-bromo-indole core, although the isopropyl group is located on a benzenesulfonyl substituent at the 1-position of the indole ring, rather than directly at the 1-position. The study utilized a radioligand binding assay to determine the compound's affinity for the 5-HT6 receptor. The research found that this class of compounds exhibited moderate affinity and selectivity for human 5-HT6 receptors. wikipedia.orgvulcanchem.com

Table 1: 5-HT6 Receptor Binding Affinity of a 5-Bromo-1H-indole Derivative

| Compound Name | Chemical Structure | Target Receptor | Binding Affinity (Ki) |

|---|---|---|---|

| 1-(4-Isopropylbenzenesulfonyl)-3-dimethylaminoethylthio-5-bromo-1H-indole |  |

Human 5-HT6 | Moderate |

Data sourced from Kambhampati et al., 2008. The exact Ki value was not specified in the abstract beyond 'moderate affinity'.

The findings suggest that the 5-bromo-indole scaffold can be a viable backbone for the development of 5-HT6 receptor antagonists. However, the specific contribution of the 1-isopropyl group directly on the indole nitrogen, as in the parent compound of this article, has not been individually assessed in this context.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

There is no direct scientific literature available that investigates the activity of this compound or its immediate derivatives as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The discovery of CFTR modulators, including potentiators and correctors, is an active area of research, with various chemical scaffolds being explored. nih.govnih.gov While some indole-containing compounds and other heterocyclic systems have been identified as having CFTR potentiation or correction activity, specific studies on bromo- and isopropyl-substituted indoles for this biological target have not been reported. vulcanchem.comnih.govnih.gov Therefore, the potential for this compound to act as a CFTR potentiator is currently unknown.

Computational and Theoretical Investigations of 5 Bromo 1 Isopropyl 1h Indole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

While specific docking studies for 5-Bromo-1-isopropyl-1H-indole are not extensively detailed in the available literature, research on structurally related bromo-indole compounds provides a framework for its potential interactions. For instance, various indole (B1671886) derivatives have been docked against a range of protein targets, including kinases, enzymes involved in bacterial resistance, and proteins implicated in cancer. lookchem.commdpi.com

Molecular docking simulations for indole derivatives often reveal the importance of the indole core in establishing hydrophobic interactions within the target's binding pocket. mdpi.com In the case of this compound, the key structural features influencing its binding would be:

The Indole Ring: Forms π-π stacking and hydrophobic interactions.

The Bromine Atom at position 5: Can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

The Isopropyl Group at position 1: Contributes to the molecule's hydrophobicity and can fit into specific hydrophobic pockets of a target protein.

Docking studies on similar compounds, such as N-arylsulfonylindoles and oxindole-indole conjugates, have shown that the indole moiety frequently occupies hydrophobic sub-pockets in enzyme active sites, such as those in CDK4 and E. coli FabH-CoA receptors. lookchem.commdpi.com It is plausible that this compound would exhibit similar binding modes, targeting proteins where these hydrophobic and halogen-bonding interactions are favorable.

Table 1: Potential Protein Targets for Indole Derivatives Based on Docking Studies

| Target Class | Specific Example | Potential Role of Interaction |

|---|---|---|

| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Aurora Kinase | Anticancer Activity |

| Bacterial Enzymes | (p)ppGpp synthetases, FtsZ proteins | Antibacterial Action |

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ajchem-a.com It is widely applied to predict a molecule's geometry, vibrational frequencies, and electronic properties with high accuracy. ajchem-a.com For compounds like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate its structural and electronic characteristics. ajchem-a.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.comacs.org

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. nih.gov

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. nih.gov

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and greater polarizability, suggesting the molecule is more likely to engage in chemical reactions. ajchem-a.comacs.org

For this compound, DFT calculations would likely show the HOMO density distributed across the π-system of the indole ring, while the LUMO density might also be located on the aromatic system. The HOMO-LUMO energy gap would provide insight into its charge transfer capabilities. acs.org In related heterocyclic compounds, calculated energy gaps typically fall in the range of 3.5 to 4.5 eV. researchgate.net A smaller gap often correlates with enhanced biological or optical activity. acs.org

Table 2: Illustrative Frontier Molecular Orbital Data for a Hypothetical Indole Derivative

| Parameter | Description | Typical Value Range (eV) | Implication for this compound |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 | Electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | Electron-accepting capability |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. uni-muenchen.de It provides a detailed picture of charge transfer and conjugative interactions within a molecule. acs.org The analysis examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, with the stabilization energy E(2) quantifying the strength of these interactions. acs.org

Nonlinear optical (NLO) materials have applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are used to predict the NLO properties of new molecules. researchgate.net Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net